molecular formula C12H9F17N2O3S B12066933 Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]- CAS No. 87988-60-1

Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]-

Cat. No.: B12066933
CAS No.: 87988-60-1
M. Wt: 584.25 g/mol
InChI Key: OFKRFYFCFVYDFO-UHFFFAOYSA-N
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Description

    is a synthetic organic compound with the following chemical structure:

    3-[[(Heptadecafluorooctyl)sulfonyl]methylamino]propanamide: C11H4F17NO3S\text{C}_{11}\text{H}_{4}\text{F}_{17}\text{NO}_{3}\text{S}C11​H4​F17​NO3​S

    .
  • It contains a perfluorinated alkyl chain (heptadecafluorooctyl) attached to a sulfonamide group, which in turn is connected to a methylamino group.
  • The compound’s unique structure imparts interesting properties, making it relevant in various applications.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of heptadecafluorooctyl iodide with methylamine, followed by sulfonation using a suitable reagent.

      Reaction Conditions: These reactions typically occur under anhydrous and inert conditions, often using polar aprotic solvents.

      Industrial Production: While industrial-scale production methods may vary, manufacturers optimize the synthetic route for efficiency and yield.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, such as sulfoxides or amines.

  • Scientific Research Applications

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For drug delivery, it may enhance drug solubility and cellular uptake.
    • Molecular targets and pathways vary based on the context (e.g., cell membranes, lipid bilayers).
  • Comparison with Similar Compounds

      Uniqueness: The combination of perfluorinated alkyl, sulfonamide, and amino groups sets it apart.

      Similar Compounds: While I don’t have a specific list, related compounds include other perfluorinated derivatives and sulfonamides.

    Properties

    CAS No.

    87988-60-1

    Molecular Formula

    C12H9F17N2O3S

    Molecular Weight

    584.25 g/mol

    IUPAC Name

    3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylmethylamino)propanamide

    InChI

    InChI=1S/C12H9F17N2O3S/c13-5(14,7(17,18)9(21,22)11(25,26)27)6(15,16)8(19,20)10(23,24)12(28,29)35(33,34)3-31-2-1-4(30)32/h31H,1-3H2,(H2,30,32)

    InChI Key

    OFKRFYFCFVYDFO-UHFFFAOYSA-N

    Canonical SMILES

    C(CNCS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)N

    Origin of Product

    United States

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